molecular formula C19H26N2O5 B558457 Boc-D-phe-pro-OH CAS No. 38675-10-4

Boc-D-phe-pro-OH

Cat. No.: B558457
CAS No.: 38675-10-4
M. Wt: 362.4 g/mol
InChI Key: ZPRHVPHDENDZTP-CABCVRRESA-N
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Description

Boc-D-phenylalanine-proline-OH, also known as (2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid, is a dipeptide derivative. It is commonly used in peptide synthesis and serves as a building block for the preparation of more complex peptides. This compound is particularly valuable in the field of medicinal chemistry for the development of peptide-based drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-phenylalanine-proline-OH typically involves the protection of the amino group of D-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by coupling with proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

In an industrial setting, the production of Boc-D-phenylalanine-proline-OH may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-D-phenylalanine-proline-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in methanol.

    Coupling: DCC and HOBt in DMF or DCM.

Major Products Formed

The major products formed from these reactions include the deprotected amino acids or peptides and the desired peptide products resulting from coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-D-phenylalanine-proline-OH is unique due to its combination of D-phenylalanine and proline, which can impart specific structural and functional properties to the peptides it is incorporated into. This dipeptide derivative is particularly useful in the synthesis of cyclic peptides and peptide-based inhibitors .

Properties

IUPAC Name

(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRHVPHDENDZTP-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198018
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38675-10-4
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38675-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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